molecular formula C10H7BrClN B1439055 4-Bromo-6-chloro-2-methylquinoline CAS No. 1070879-50-3

4-Bromo-6-chloro-2-methylquinoline

Cat. No.: B1439055
CAS No.: 1070879-50-3
M. Wt: 256.52 g/mol
InChI Key: BCPLJTKDWGUNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-chloro-2-methylquinoline is a chemical compound with the molecular formula C10H7BrClN . It is used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, often involves reductive elimination followed by dehydrative cyclo-condensation . The NMR spectrum of these compounds typically reveals the presence of methylene carbons and carboxyl carbon, along with quinoline and benzene ring carbon signals .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with bromine, chlorine, and methyl substituents . The average mass of the molecule is 256.526 Da .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a density of 1.6±0.1 g/cm3, a boiling point of 321.9±37.0 °C at 760 mmHg, and a flash point of 148.5±26.5 °C . The compound has a molar refractivity of 59.6±0.3 cm3 and a molar volume of 161.2±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Bromo-6-chloro-2-methylquinoline is a compound that has been studied in the context of various synthetic routes and chemical properties. For instance, its preparation as a starting material in infectious disease research involved a synthesis process that includes condensation and cyclization reactions, demonstrating its utility in complex chemical syntheses (Wlodarczyk et al., 2011).

Pharmacological and Biological Activities

  • Studies have explored the structural and spectroscopic characteristics of 4-chloro-6-methylquinoline-2(1H)-one (4C6MQ) and its isomers, highlighting their potential applications in pharmacological and biological contexts. These compounds have been investigated for their antibacterial and antifungal activities, indicating their relevance in the development of new antimicrobial agents (Murugavel et al., 2018).

Antimicrobial Potentials

  • The antimicrobial potentials of compounds related to this compound, such as 4-methylquinoline and its analogues, have been studied. These compounds have shown significant activity against various foodborne bacteria, suggesting their potential use in the development of natural preservatives and pharmaceuticals (Kim et al., 2014).

Antiangiogenic Effects

  • Derivatives of 2-aryl-3-bromoquinolin-4(1H)-ones, including compounds structurally related to this compound, have been evaluated for their antiangiogenic effects. These studies indicate the potential of such compounds in inhibiting neovessel growth and reducing proangiogenic factors, thus showing promise in cancer research (Mabeta et al., 2009).

Safety and Hazards

4-Bromo-6-chloro-2-methylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . It is hazardous if ingested and can cause eye damage . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

Properties

IUPAC Name

4-bromo-6-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPLJTKDWGUNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653699
Record name 4-Bromo-6-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-50-3
Record name 4-Bromo-6-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6-chloro-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-chloro-2-methylquinoline
Reactant of Route 3
Reactant of Route 3
4-Bromo-6-chloro-2-methylquinoline
Reactant of Route 4
Reactant of Route 4
4-Bromo-6-chloro-2-methylquinoline
Reactant of Route 5
Reactant of Route 5
4-Bromo-6-chloro-2-methylquinoline
Reactant of Route 6
4-Bromo-6-chloro-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.